![molecular formula C44H44N2P2 B14802855 (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its unique structure, featuring two diphenylphosphino groups and a cyclohexane-1,2-diamine backbone, allows for high enantioselectivity in catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in oxidation-reduction reactions when coordinated with metal centers.
Substitution: Involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Reagents: Transition metal salts (e.g., palladium acetate, rhodium chloride), bases (e.g., sodium hydride), and solvents (e.g., THF, dichloromethane).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are metal-ligand complexes that are highly active in catalytic processes, particularly in asymmetric hydrogenation and cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It is instrumental in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry.
Biology and Medicine
The compound’s ability to form chiral metal complexes makes it valuable in the development of drugs and biologically active molecules. It is used in the synthesis of chiral intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine involves the formation of chiral metal complexes. These complexes facilitate asymmetric catalysis by providing a chiral environment around the metal center, which influences the stereochemistry of the reaction. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in hydrogenation and cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine: The enantiomer of the compound , used in similar catalytic applications.
(S,S)-N,N-Bis[2-(diphenylphosphino)benzyl]ethane-1,2-diamine: A similar chiral ligand with an ethane backbone instead of cyclohexane.
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]butane-1,2-diamine: Another related compound with a butane backbone.
Uniqueness
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is unique due to its cyclohexane backbone, which provides rigidity and enhances enantioselectivity in catalytic reactions. This structural feature distinguishes it from other similar compounds and makes it particularly effective in asymmetric synthesis.
Eigenschaften
Molekularformel |
C44H44N2P2 |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2 |
InChI-Schlüssel |
GEZITKLHMKZYMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


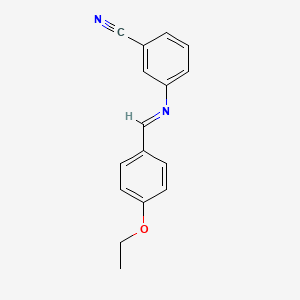
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
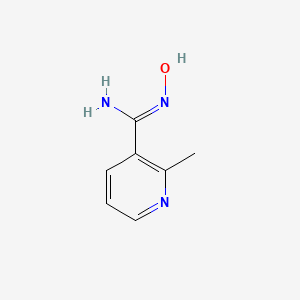
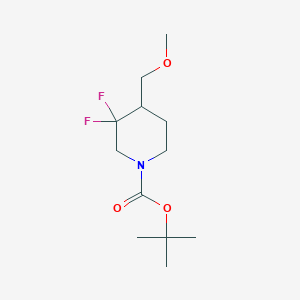
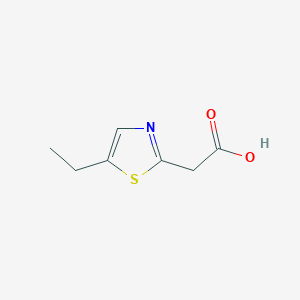
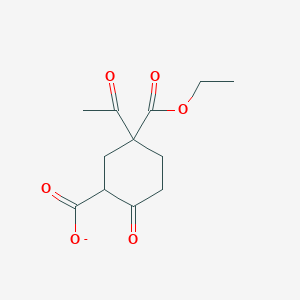
![N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B14802831.png)
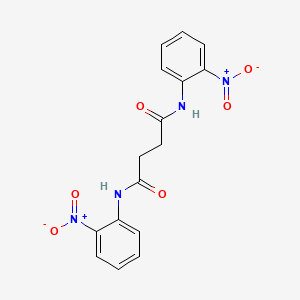
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)

